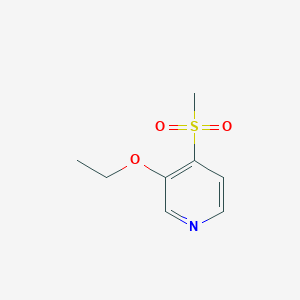![molecular formula C4H9NS B14059343 Aziridine, 1-[(methylthio)methyl]- CAS No. 10165-09-0](/img/structure/B14059343.png)
Aziridine, 1-[(methylthio)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-[(methylthio)methyl]- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-[(methylthio)methyl]- typically involves the reaction of aziridine with a methylthio-containing reagent. One common method is the nucleophilic substitution reaction where aziridine reacts with methylthiomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions to achieve efficient synthesis. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, leading to the formation of aziridine derivatives . Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridines .
化学反応の分析
Types of Reactions
Aziridine, 1-[(methylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form corresponding amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with aziridine under acidic or basic conditions to open the ring and form substituted products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary and secondary amines, and various substituted amine derivatives.
科学的研究の応用
Aziridine, 1-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.
Biology: The compound is studied for its potential use in the development of biologically active molecules, including pharmaceuticals.
Medicine: Aziridine derivatives are explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and ability to form strong bonds.
作用機序
The mechanism of action of aziridine, 1-[(methylthio)methyl]- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can then undergo further reactions to form various products. The sulfur atom in the methylthio group can also participate in redox reactions, adding to the compound’s reactivity.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in organic synthesis.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom, used in similar applications.
Aziridine-2-carboxylate: A carboxylate derivative used in the synthesis of biologically active molecules.
Uniqueness
Aziridine, 1-[(methylthio)methyl]- is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
10165-09-0 |
|---|---|
分子式 |
C4H9NS |
分子量 |
103.19 g/mol |
IUPAC名 |
1-(methylsulfanylmethyl)aziridine |
InChI |
InChI=1S/C4H9NS/c1-6-4-5-2-3-5/h2-4H2,1H3 |
InChIキー |
KJOBKPQAJKYCGM-UHFFFAOYSA-N |
正規SMILES |
CSCN1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


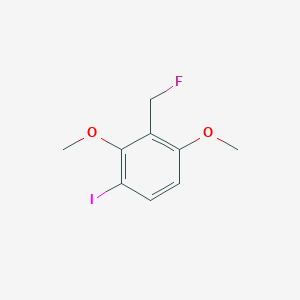
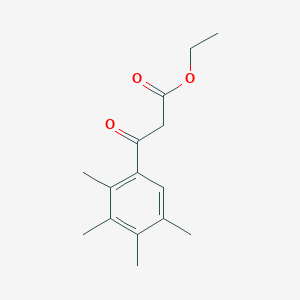
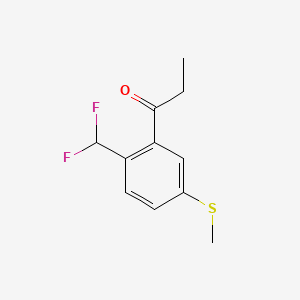
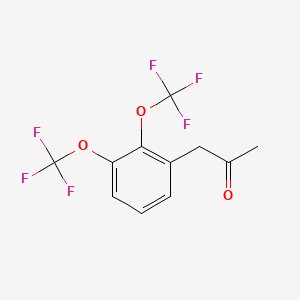
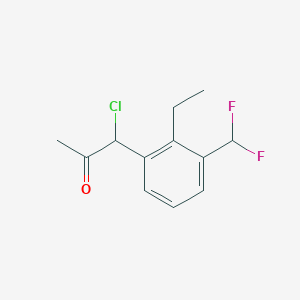
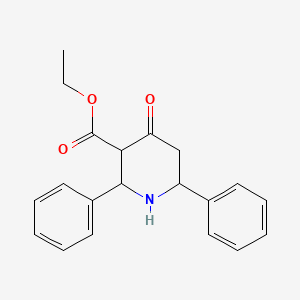
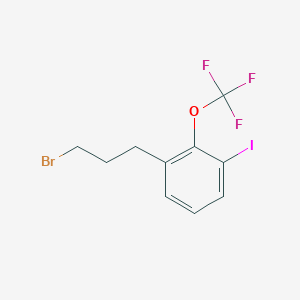

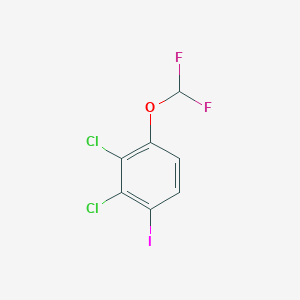
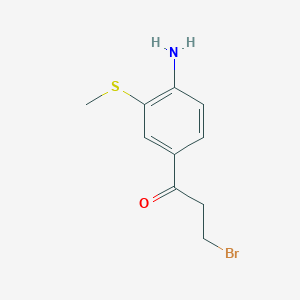
![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)
